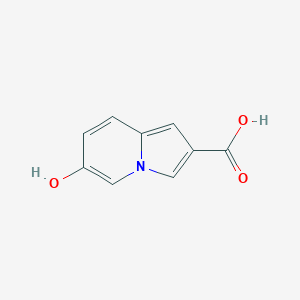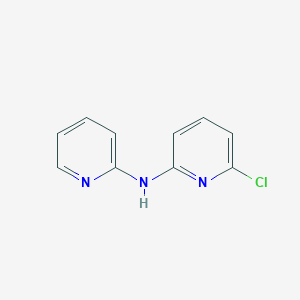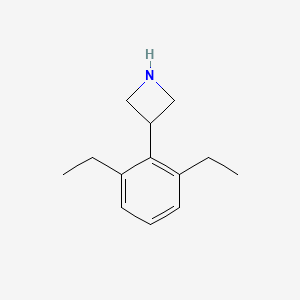
3-(2,6-Diethylphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Diethylphenyl)azetidine is a chemical compound characterized by its unique structure, which includes an azetidine ring attached to a 2,6-diethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Diethylphenyl)azetidine typically involves the reaction of 2,6-diethylphenylamine with a suitable azetidine derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where the amine group attacks the azetidine ring, leading to the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Diethylphenyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous solvents like ether or THF.
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and a strong base. The reaction conditions vary depending on the specific reagents used.
Major Products Formed:
Oxidation: The major products include various oxidized derivatives of this compound, such as oxo derivatives.
Reduction: The reduction reactions yield reduced forms of the compound, which may have different physical and chemical properties.
Substitution: Substitution reactions can lead to the formation of alkylated derivatives of this compound.
Scientific Research Applications
3-(2,6-Diethylphenyl)azetidine has found applications in various scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,6-Diethylphenyl)azetidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
3-(2,6-Diethylphenyl)-1,1-diisopropylurea
3-(2,6-Diethylphenyl)-1,1-dipropylurea
3-(2,6-Diethylphenyl)-4,5-dihydro-1-[(1S)-1-hydroxymethyl-2-methylpropyl]-1H-imidazolium hexafluorophosphate
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(2,6-diethylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-3-10-6-5-7-11(4-2)13(10)12-8-14-9-12/h5-7,12,14H,3-4,8-9H2,1-2H3 |
InChI Key |
IFBMURWMQIECCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
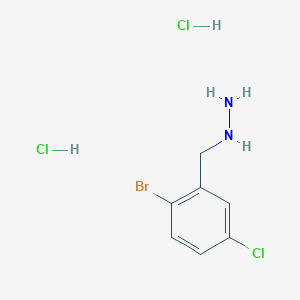



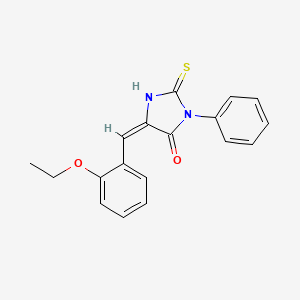
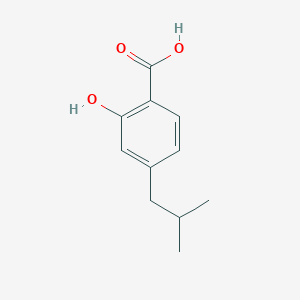
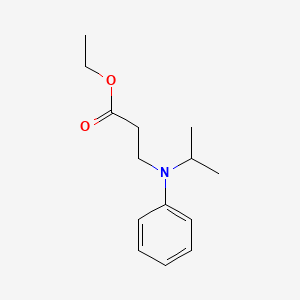
![5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15339030.png)
